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Tetrakis(dimethylamino)zirconium - 17828-33-0

Tetrakis(dimethylamino)zirconium

Catalog Number: EVT-1195467
CAS Number: 17828-33-0
Molecular Formula: C8H24N4Zr
Molecular Weight: 267.53 g/mol
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Product Introduction

Source and Classification

Tetrakis(dimethylamino)zirconium is classified as an organometallic compound belonging to the family of zirconium complexes. It is represented by the chemical formula Zr NMe2 4\text{Zr NMe}_2\text{ }_4, where "NMe" denotes dimethylamino groups. This compound is particularly noted for its use as a precursor in the deposition of zirconium oxide films and other materials in semiconductor manufacturing and thin film applications .

Synthesis Analysis

The synthesis of tetrakis(dimethylamino)zirconium typically involves several steps under controlled conditions to ensure high yield and purity. One notable method includes the following steps:

  1. Preparation of Dimethylamine Lithium Complex: Under an argon atmosphere, dimethylamine is reacted with n-butyllithium in a three-necked flask at temperatures ranging from -20°C to -60°C. The molar ratio of dimethylamine to n-butyllithium is maintained between 1.1:1 and 1.2:1. The mixture is stirred for approximately 10 hours .
  2. Addition of Zirconium Tetrachloride: After the initial reaction, zirconium tetrachloride is introduced into the system while maintaining the temperature between -20°C and 0°C. The molar ratio of n-butyllithium to zirconium tetrachloride is kept around 1:4.1 to 1:4.2, and stirring continues for an additional 24 to 30 hours under inert gas protection .
  3. Isolation of Product: Once the reaction concludes, solvents are removed under atmospheric pressure, followed by underpressure distillation to collect tetrakis(dimethylamino)zirconium at a boiling point of approximately 110-112°C at 4 mmHg. This method yields a product with a reported productivity rate of around 80% .
Molecular Structure Analysis

The molecular structure of tetrakis(dimethylamino)zirconium features a central zirconium atom coordinated by four dimethylamino groups. This arrangement leads to a tetrahedral geometry around the zirconium center. The bond angles between the nitrogen atoms are approximately 109.5109.5^\circ , characteristic of sp³ hybridization typical in tetrahedral complexes.

  • Molecular Weight: The molecular weight of tetrakis(dimethylamino)zirconium is approximately 267.53 g/mol .
  • Crystallography: Structural studies using X-ray crystallography have shown that the dimethylamino groups are arranged symmetrically around the zirconium atom, contributing to the compound's stability and reactivity .
Chemical Reactions Analysis

Tetrakis(dimethylamino)zirconium participates in various chemical reactions, particularly in the formation of zirconium oxide thin films through chemical vapor deposition processes:

  • Decomposition Reactions: Upon heating or exposure to air, tetrakis(dimethylamino)zirconium can decompose, releasing dimethylamine and forming zirconium oxides or other zirconium-containing materials .
  • Reactivity with Water: The compound reacts readily with moisture, leading to hydrolysis that produces zirconium hydroxide and dimethylamine .

These reactions are critical for its application in thin film deposition technologies.

Mechanism of Action

The mechanism by which tetrakis(dimethylamino)zirconium operates in chemical vapor deposition involves its decomposition into reactive species that can deposit onto substrates:

  1. Chemisorption on Substrates: When introduced into a deposition environment, tetrakis(dimethylamino)zirconium undergoes chemisorption on surfaces like silicon dioxide or other substrates.
  2. Decomposition: The compound decomposes thermally or upon contact with reactive species (like oxygen), forming zirconia (ZrO₂) films through a series of surface reactions that involve the release of dimethylamine as a byproduct .
  3. Film Growth: The resulting zirconia layers exhibit desirable properties for electronic applications, such as high dielectric constant and thermal stability.
Physical and Chemical Properties Analysis

Tetrakis(dimethylamino)zirconium exhibits several important physical and chemical properties:

  • Appearance: It typically appears as a colorless to pale yellow liquid or solid.
  • Boiling Point: Approximately 110-112°C at reduced pressure (4 mmHg) .
  • Melting Point: Not extensively documented but inferred to be low due to its volatility.
  • Solubility: Soluble in organic solvents like hexane but reacts with water.
  • Thermal Stability: Decomposes at elevated temperatures (218–335 °C), depending on conditions .

These properties make it suitable for applications requiring precise control over material characteristics.

Applications

Tetrakis(dimethylamino)zirconium has diverse applications across several scientific fields:

  • Thin Film Deposition: Widely used as a precursor in atomic layer deposition processes for creating high-quality zirconia films utilized in electronics and optics .
  • Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations due to its ability to coordinate with different substrates .
  • Materials Science: Employed in synthesizing advanced materials such as metal-organic frameworks and nanostructured materials for energy storage applications .
Introduction to Tetrakis(dimethylamino)zirconium (TDMAZ)

Chemical Identity and Structural Overview

Tetrakis(dimethylamino)zirconium possesses the systematic chemical name zirconium(IV) tetrakis(dimethylamide) and molecular formula C₈H₂₄N₄Zr. Its structure features a central zirconium atom in the +4 oxidation state coordinated through four nitrogen atoms from dimethylamide ligands [(CH₃)₂N]₄Zr. The molecule adopts a near-tetrahedral geometry around the zirconium center, with Zr-N bond lengths typically ranging between 2.05-2.15 Å as established through crystallographic studies. The dimethylamino ligands exhibit a trigonal planar arrangement at nitrogen, resulting from partial π-bonding between nitrogen lone pairs and zirconium d-orbitals [3].

Table 1: Fundamental Chemical Characteristics of Tetrakis(dimethylamino)zirconium

PropertySpecification
CAS Registry Number19756-04-8
Molecular Weight283.51 g/mol
Empirical FormulaC₈H₂₄N₄Zr
Coordination GeometryTetrahedral
Common SynonymsTDMAZ; Zirconium tetrakis(dimethylamide); Zirconium(IV) dimethylamide
Canonical SMILESCN(C)Zr(N(C)C)N(C)C
InChI KeyDWCMDRNGBIZOQL-UHFFFAOYSA-N

The compound typically presents as a solid at room temperature with a characteristic melting point range of 57-60°C. In its pure form, it meets high purity standards essential for electronic applications, with commercial grades offering ≥99.99% trace metals basis purity. This exceptional purity minimizes metallic contaminants that could compromise semiconductor device performance. The compound demonstrates limited solubility in aliphatic hydrocarbons but decomposes in protic solvents due to its extreme moisture sensitivity [2] [5].

Historical Development and Key Milestones in Organozirconium Chemistry

The chemistry of organozirconium compounds underwent transformative development throughout the latter half of the 20th century. While simple zirconium halides were characterized earlier, the synthesis of thermally stable, volatile zirconium complexes remained challenging until the 1960-1970s. Pioneering work by Bradley, Chisholm, and others established synthetic routes to zirconium amides via amine elimination reactions, yielding compounds with sufficient volatility for potential vapor-phase applications [3].

Tetrakis(dimethylamino)zirconium emerged as a particularly significant derivative due to its balanced reactivity and stability profile. Its development coincided with critical advances in vapor deposition techniques during the 1980-1990s. As semiconductor device dimensions shrank below the micrometer scale, traditional deposition methods became inadequate. The compound’s potential for clean decomposition pathways and low residue formation positioned it as an ideal precursor candidate [4].

A pivotal milestone occurred when the semiconductor industry identified zirconium oxide (ZrO₂) as a promising high-κ dielectric material for transistor gates. This application demanded precursors capable of controlled decomposition at relatively low temperatures. Tetrakis(dimethylamino)zirconium met these requirements, driving its commercial production and refinement. By the early 2000s, its adoption in manufacturing settings demonstrated the transition from laboratory curiosity to industrial workhorse, with production scaling to meet semiconductor industry demands [4].

Role in Advanced Material Science and Semiconductor Technologies

Tetrakis(dimethylamino)zirconium serves as a critical precursor in atomic layer deposition (ALD) processes for fabricating zirconium-containing thin films. This application leverages the compound’s self-limiting surface reactions, where sequential exposure to the zirconium precursor and an oxidant (typically water, ozone, or oxygen plasma) enables precise, layer-by-layer growth of films with sub-nanometer thickness control. The process occurs according to the following simplified reaction sequence [2] [4]:

  • Surface Hydroxylation: -Si-OH (substrate) + Zr[N(CH₃)₂]₄ → -Si-O-Zr[N(CH₃)₂]₃ + HN(CH₃)₂
  • Oxidation Step: -Si-O-Zr[N(CH₃)₂]₃ + 2H₂O → -Si-O-Zr(OH)₃ + 3HN(CH₃)₂

The deposited zirconium oxide films function as high-κ dielectrics in advanced semiconductor devices, replacing silicon dioxide in transistor gates to mitigate leakage currents at nanometer-scale dimensions. This application constitutes perhaps the most technologically significant implementation of tetrakis(dimethylamino)zirconium, enabling continued miniaturization of integrated circuits [4].

Table 2: ALD Process Parameters for Tetrakis(dimethylamino)zirconium-Derived ZrO₂ Films

Process ParameterTypical RangeSignificance
Precursor Temperature60-80°CMaintains optimal vapor pressure
Deposition Temperature150-300°CBalances film quality and precursor decomposition
Growth Rate per Cycle0.8-1.2 ÅDetermines thickness control precision
Reactor Pressure0.5-5 TorrOptimizes precursor transport and byproduct removal
Purge Duration5-30 secondsPrevents gas-phase reactions

Beyond gate dielectrics, tetrakis(dimethylamino)zirconium-derived films find applications in capacitor structures for dynamic random-access memory (DRAM), where the high dielectric constant (κ≈20-25) of ZrO₂ enables higher charge storage density. Emerging applications include resistive switching layers in non-volatile memory devices and gas-sensing interfaces leveraging the material’s electrical response to environmental changes. The compound’s utility extends to photonic devices and protective coatings, though semiconductor manufacturing remains its predominant application [4].

Efficiency considerations remain significant in industrial implementation. Studies indicate that only a fraction (often <30%) of the precursor participates in productive deposition, with the remainder traversing the reaction chamber. This characteristic necessitates specialized handling of effluent streams to prevent accumulation of reactive byproducts in exhaust systems, an ongoing engineering challenge in semiconductor manufacturing environments [4]. When benchmarked against alternative zirconium precursors like tetrakis(ethylmethylamino)zirconium (TEMAZ) or tris(dimethylamino)(cyclopentadienyl)zirconium, tetrakis(dimethylamino)zirconium demonstrates superior thermal stability but somewhat lower deposition efficiency – a trade-off that influences process selection based on specific application requirements [4].

Properties

CAS Number

17828-33-0

Product Name

Tetrakis(dimethylamino)zirconium

IUPAC Name

dimethylazanide;zirconium(4+)

Molecular Formula

C8H24N4Zr

Molecular Weight

267.53 g/mol

InChI

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

DWCMDRNGBIZOQL-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

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